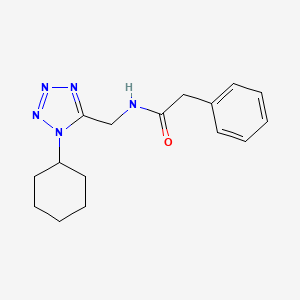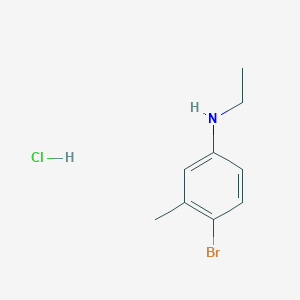
N1-(3-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "N1-(3-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide" involves multi-step organic reactions, including amide bond formation, sulfonylation, and chlorination. For instance, the synthesis of complex oxalamides and their derivatives can be achieved through acid-catalyzed rearrangements and novel synthetic routes that employ internal oxidants for C-C and C-N bond formation, showcasing the versatility of methods to assemble such structures (Mamedov et al., 2016) (Zhang et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, including crystallography and spectroscopy, plays a crucial role in understanding the geometry, conformation, and electronic properties of complex molecules. For compounds with similar structural frameworks, single-crystal X-ray diffraction has been utilized to elucidate their crystallographic parameters, revealing significant insights into their molecular conformations and intermolecular interactions (Lee, 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves their functional groups engaging in various organic reactions, including nucleophilic substitutions and addition reactions. These chemical behaviors underline the versatility and reactivity of the chlorophenyl and sulfonyl moieties, contributing to the compound's potential utility in further synthetic applications.
Physical Properties Analysis
The physical properties of related compounds, such as melting points, solubility, and crystal habits, are influenced by their molecular structure. Intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking, significantly affect these properties, as demonstrated in the crystal packing analyses of N-(chlorophenyl)pyridinecarboxamides (Gallagher et al., 2022).
Mécanisme D'action
Target of Action
The primary target of this compound is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels .
Mode of Action
It is believed to interact with its target, dpp4, and inhibit its activity . This inhibition could lead to an increase in the levels of incretins like GLP-1, thereby enhancing their ability to lower blood glucose levels .
Biochemical Pathways
The inhibition of DPP4 leads to an increase in incretin levels, which in turn stimulates insulin secretion from the pancreatic beta cells. Insulin then facilitates the uptake of glucose into cells, thereby reducing blood glucose levels .
Result of Action
The inhibition of DPP4 and the subsequent increase in incretin levels can lead to a decrease in blood glucose levels . This could potentially be beneficial in the management of conditions like diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and genetic factors. More research is needed to fully understand these influences .
Propriétés
IUPAC Name |
N'-(3-chlorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S/c1-14-10-15(2)20(16(3)11-14)31(29,30)26-9-5-8-19(26)13-24-21(27)22(28)25-18-7-4-6-17(23)12-18/h4,6-7,10-12,19H,5,8-9,13H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFSNASEZZTNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2493656.png)
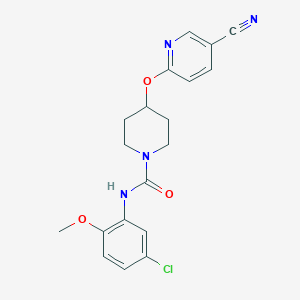

![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)
![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)
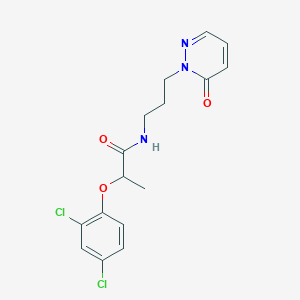

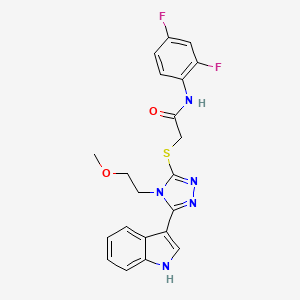
![4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2493664.png)
![N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2493668.png)
